(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 103733-65-9
VCID: VC21538434
InChI: InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1
SMILES: C1C(NCC2=CC=CC=C21)C(=O)O
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid

CAS No.: 103733-65-9

Cat. No.: VC21538434

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid - 103733-65-9

CAS No. 103733-65-9
Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
IUPAC Name (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1
Standard InChI Key BWKMGYQJPOAASG-SECBINFHSA-N
Isomeric SMILES C1[C@@H]([NH2+]CC2=CC=CC=C21)C(=O)[O-]
SMILES C1C(NCC2=CC=CC=C21)C(=O)O
Canonical SMILES C1C([NH2+]CC2=CC=CC=C21)C(=O)[O-]

Chemical Structure and Properties

Molecular Structure and Identification

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid consists of a partially hydrogenated isoquinoline ring system with a carboxylic acid substituent at the 3-position, specifically in the R-configuration. The parent compound has the molecular formula C10H11NO2 and is also known under various synonyms including (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . The compound features a benzene ring fused to a partially saturated heterocyclic ring containing a nitrogen atom, with the carboxylic acid group positioned stereospecifically.

Several identification markers have been established for this compound and its derivatives:

Identifier Type(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrochloride(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
PubChem CID27331722063099
InChIKeyFXHCFPUEIDRTMR-SBSPUUFOSA-NYTNGWXICCHJHKA-SNVBAGLBSA-N
Canonical SMILESC1C@@HC(=O)O.ClCOC(=O)[C@H]1CC2=CC=CC=C2CN1

Physical and Chemical Properties

The physical and chemical properties of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid are essential for understanding its behavior in various applications. The hydrochloride salt form has a molecular weight of 213.66 g/mol, while the free compound would have a lower molecular weight . The methyl ester derivative has a molecular weight of 191.23 g/mol .

The compound exhibits amphoteric behavior due to the presence of both the basic amine in the heterocyclic ring and the acidic carboxyl function. This dual functionality makes it capable of forming various salts, including the hydrochloride salt extensively documented in the literature . These properties significantly influence its solubility profile, stability, and potential for chemical modifications.

Synthesis Methodologies

Cycloaddition Approaches

Recent advances in synthetic chemistry have introduced innovative approaches to producing (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid and its derivatives. A notable methodology involves cycloaddition strategies that provide a general route to functionalized derivatives of this compound . This approach employs enyne building blocks containing an α-amino acid moiety, with Schiff base as a glycine equivalent under mild reaction conditions .

The synthesis proceeds through several key steps:

  • Preparation of enyne building blocks (compounds 12, 13, 21, and 22) containing an α-amino acid moiety

  • Utilization of these building blocks in the synthesis of inner-outer ring dienes and exocyclic dienes through enyne metathesis and cycloisomerization

  • Construction of topographically constrained derivatives through Diels−Alder reactions

  • [2+2+2] cyclotrimerization using Wilkinson's and Vollhardt's catalysts for highly functionalized derivatives

This methodology represents a significant advancement, particularly for creating stereoselectively functionalized variants of the target compound.

Classical and Modified Pictet-Spengler Approaches

The Pictet-Spengler reaction remains a fundamental approach for synthesizing tetrahydroisoquinoline structures, though it presents certain limitations when applied to ketones . Researchers have developed several modifications to overcome these challenges:

  • Use of titanium(IV)isopropoxide and acetic-formic anhydride to facilitate reactions with cyclic ketones

  • Reductive mono-N-alkylation of primary amines using Ti(i-PrO)₄ and NaBH₄

  • Environmentally friendly variations employing small pore size zeolite (Ersorb 4)

  • Pictet-Spengler condensation with (+)-menthyl pyruvate followed by acid hydrolysis to furnish (-)-(R)-salsolinol-1-carboxylic acid

These methods provide versatile options for synthesizing the target compound with specific stereochemical properties.

Alternative Synthetic Pathways

Additional synthetic routes have been established for preparing tetrahydroisoquinoline derivatives, which can be adapted for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid synthesis:

  • Ortho-acylation of 2-phenethylamines in polyphosphoric acid followed by cyclization

  • Friedel-Crafts-type acylation to obtain ketoamides

  • Reduction of ketoamides with NaBH₄ in methanol (85-90% yields)

  • Cyclization using p-toluenesulfonic acid to form 1,2,3,4-tetrahydroisoquinolines with high yields (90-97%)

The successful application of these methods depends on the specific substitution pattern desired and the stereochemical requirements of the target compound.

Derivatives and Related Compounds

Salt Forms and Esters

Several important derivatives of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid have been characterized and studied:

  • (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: The hydrochloride salt form enhances water solubility and stability while maintaining the core structure's properties .

  • (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: The methyl ester derivative represents an important protected form of the carboxylic acid function, useful in various synthetic transformations .

These derivatives serve both as research tools and as precursors for more complex molecular structures with potential biological activities.

Structurally Related Compounds

The broader class of 1,2,3,4-tetrahydroisoquinolines encompasses numerous compounds with varying substitution patterns:

  • 1-monosubstituted tetrahydroisoquinolines

  • 1,1-disubstituted tetrahydroisoquinolines

  • Derivatives with functionalization at various positions around the ring system

Applications and Research Developments

Recent Research Trends

Contemporary research on tetrahydroisoquinoline derivatives focuses on several key areas:

  • Development of improved synthetic methodologies with enhanced stereoselectivity

  • Exploration of novel biological activities beyond the traditional cardiovascular effects

  • Creation of libraries of derivatives for structure-activity relationship studies

  • Use as building blocks in more complex molecular architectures

The continued interest in these compounds highlights their ongoing importance in medicinal chemistry and organic synthesis.

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